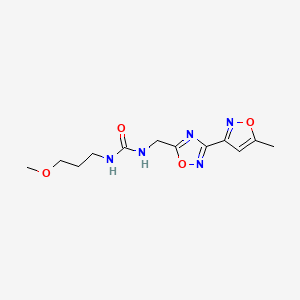

1-(3-Methoxypropyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-methoxypropyl)-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-8-6-9(16-20-8)11-15-10(21-17-11)7-14-12(18)13-4-3-5-19-2/h6H,3-5,7H2,1-2H3,(H2,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXWPJHKGJFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxypropyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities. The structure includes a methoxypropyl group and a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this ring exhibit:

- Antibacterial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains like MRSA .

- Antifungal Activity : The presence of isoxazole and oxadiazole groups in the structure has been linked to antifungal effects against pathogens such as Candida and Aspergillus species .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways:

- Mechanism of Action : Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, they may act on the PI3K/AKT pathway, which is crucial for cell survival and growth .

- Case Studies : In vitro studies have demonstrated that certain oxadiazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds featuring the oxadiazole structure have been reported to possess anti-inflammatory effects:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Data Tables

Scientific Research Applications

Agricultural Applications

The compound has shown promise as a pesticide and herbicide due to its structural features that enhance biological activity against pests and diseases in crops.

Pesticidal Activity

Research indicates that derivatives of urea compounds can act effectively against a range of agricultural pests. The incorporation of isoxazole and oxadiazole moieties enhances the compound's ability to disrupt pest physiology, leading to increased mortality rates in target species.

Herbicidal Properties

The compound has also been evaluated for its herbicidal properties, particularly in inhibiting the growth of unwanted vegetation. Its mechanism involves interference with plant growth regulators, making it a candidate for selective weed control.

Pharmaceutical Applications

In the pharmaceutical domain, the compound's structure suggests potential as a therapeutic agent for various diseases.

Urease Inhibition

Urease inhibitors are vital in treating conditions such as kidney stones and certain infections. The thiourea structure is known for its urease-inhibitory properties, and derivatives like this compound may exhibit similar effects.

| Activity | Compound | Reference |

|---|---|---|

| Urease inhibition | This compound | |

| Antimicrobial properties | Various urea derivatives |

Antimicrobial Activity

Studies have indicated that compounds containing isoxazole and oxadiazole rings possess antimicrobial properties. This makes them suitable candidates for developing new antibiotics or antifungal agents.

Biochemical Research

The compound's unique chemical structure allows for various biochemical applications, particularly in enzyme inhibition studies.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes linked to disease pathways. For instance, its potential as a urease inhibitor can be explored further to develop treatments for urease-related disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and activity of this compound and its derivatives:

- A study demonstrated the synthesis of related urea compounds with enhanced pesticidal activity against common agricultural pests.

- Another research focused on the biochemical evaluation of isoxazole derivatives as potent urease inhibitors, highlighting their potential therapeutic applications against renal diseases.

These findings underscore the versatility of this compound across multiple scientific domains.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Methoxypropyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea?

Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the oxadiazole ring. Key steps include:

- Oxadiazole Cyclization : React a 5-methylisoxazole-3-carbohydrazide with a nitrile precursor under dehydrating conditions (e.g., POCl₃ or PCl₃) at 80–100°C for 4–6 hours .

- Urea Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the 3-methoxypropylamine moiety to the oxadiazole intermediate in anhydrous DMF at room temperature for 12–24 hours .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H and ¹³C NMR spectra to verify the integration of methoxypropyl protons (δ 3.2–3.5 ppm) and oxadiazole/isoxazole ring resonances (δ 6.5–8.0 ppm) .

- Mass Spectrometry : Confirm the molecular ion peak ([M+H]⁺) via ESI-MS, matching the calculated molecular weight (C₁₃H₁₈N₆O₄: 346.3 g/mol) .

- X-ray Crystallography : Resolve single-crystal structures using SHELXL for precise bond-length/angle analysis .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition : Test against Aurora kinases or EGFR using ATP-competitive ELISA assays (IC₅₀ determination) .

- Antimicrobial Activity : Perform microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) due to oxadiazole’s known antibacterial properties .

- Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Address discrepancies through:

- Dose-Response Curves : Repeat assays with 8–10 concentration points to ensure reproducibility and calculate Hill slopes for mechanism insights .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) using radioligand binding assays to rule out nonspecific interactions .

- Metabolic Stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to identify rapid degradation masking true activity .

Q. What computational strategies support mechanism-of-action studies?

Methodological Answer: Combine in silico tools for hypothesis generation:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 4ASD) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify critical residues (e.g., hinge-region hydrogen bonds) .

- QSAR Modeling : Develop models using Dragon descriptors to correlate substituent effects (e.g., methoxypropyl chain length) with activity .

Q. How can crystallography challenges (e.g., twinning) be mitigated during structural analysis?

Methodological Answer: Optimize crystallization and data processing:

- Crystal Growth : Use vapor diffusion with PEG 4000 as precipitant and 10% DMSO as additive to improve crystal quality .

- Data Collection : Collect high-resolution (<1.2 Å) data at synchrotron facilities. For twinned crystals, apply SHELXD for twin-law detection and refinement .

- Validation : Cross-check with PLATON’s TWINCHECK and refine with anisotropic displacement parameters .

Q. What strategies enhance solubility for in vivo studies?

Methodological Answer: Improve bioavailability via formulation:

Q. How can toxicological risks be assessed preclinically?

Methodological Answer: Adopt tiered safety profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.